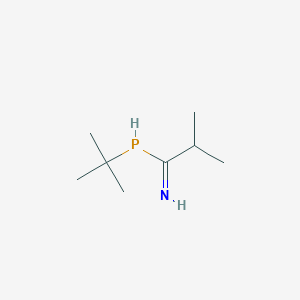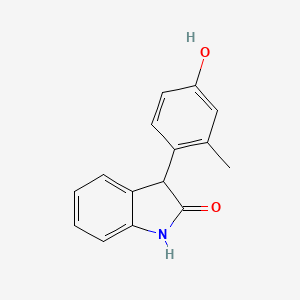![molecular formula C12H15N3O2 B14381717 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 88628-99-3](/img/structure/B14381717.png)
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[2,3-d]pyrimidine derivatives, including 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, can be achieved through various methods. One common approach involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (250°C) in a mixture of diphenyl oxide and biphenyl
Another method involves heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base, such as sodium methoxide in butanol . This reaction leads to the formation of pyrido[2,3-d]pyrimidin-5-one derivatives, with the acetyl methyl group and the amide carbonyl moiety participating in the cyclization process.
Industrial Production Methods
Industrial production of pyrido[2,3-d]pyrimidine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The Gould–Jacobs reaction and the reflux method with carboxylic anhydrides or acid chlorides are commonly employed in industrial settings due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Benzylamine in the presence of a base such as sodium methoxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted pyrido[2,3-d]pyrimidine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For example, as a tyrosine kinase inhibitor, it binds to the ATP-binding site of tyrosine kinases, preventing their activation and subsequent signaling pathways involved in cell proliferation . As a CDK inhibitor, it interferes with the cell cycle by inhibiting the activity of cyclin-dependent kinases, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the substituents attached to the ring system.
Pyrido[2,3-d]pyrimidin-7-one: Another derivative with variations in the position and nature of substituents.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional fused oxazine ring, leading to different chemical properties and biological activities.
Uniqueness
1,3-Diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to act as both a tyrosine kinase inhibitor and a CDK inhibitor highlights its potential as a versatile therapeutic agent .
Properties
CAS No. |
88628-99-3 |
|---|---|
Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
1,3-diethyl-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H15N3O2/c1-4-14-10-9(8(3)6-7-13-10)11(16)15(5-2)12(14)17/h6-7H,4-5H2,1-3H3 |
InChI Key |
HDDBHRZUKPMKNE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC=CC(=C2C(=O)N(C1=O)CC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


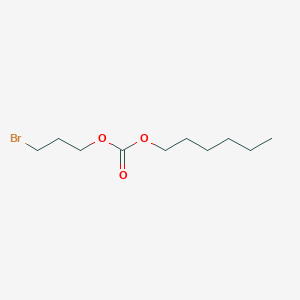

![2,2-Dibromo-1-[2'-(bromoacetyl)[1,1'-biphenyl]-2-yl]ethan-1-one](/img/structure/B14381649.png)
![4-{[Dimethyl(phenyl)silyl]oxy}-N,N-diethylbut-2-yn-1-amine](/img/structure/B14381652.png)

![1-[3-(5-Nitro-1H-benzimidazol-1-yl)phenyl]-3-phenylprop-2-en-1-one](/img/structure/B14381657.png)
![[Bromo(chloro)methylidene]iron(1+)](/img/structure/B14381663.png)
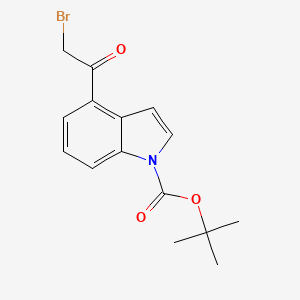
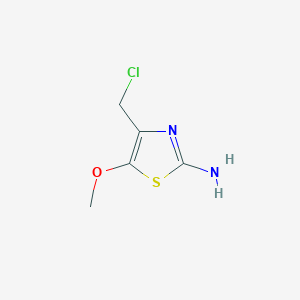
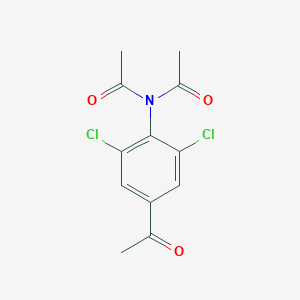
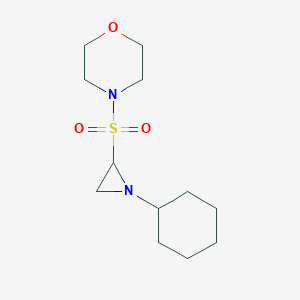
![2-[1-(4-Iodophenyl)ethylidene]hydrazine-1-carboxamide](/img/structure/B14381680.png)
